molecular formula C19H21N3O4S B256192 N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide

N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide

Cat. No. B256192
M. Wt: 387.5 g/mol
InChI Key: NGWQPZHCXDEGNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide, commonly known as PDP, is a chemical compound that has been extensively studied for its potential therapeutic applications. PDP belongs to the family of benzoxazinones and has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.

Mechanism of Action

The mechanism of action of PDP is not fully understood, but it is believed to involve the modulation of various signaling pathways. PDP has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and cell survival. PDP has also been found to activate the Nrf2 pathway, which is a key regulator of antioxidant defense. In addition, PDP has been found to modulate the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival.
Biochemical and Physiological Effects:
PDP has been found to exhibit various biochemical and physiological effects. PDP has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. PDP has also been found to reduce oxidative stress by scavenging free radicals and increasing the levels of antioxidant enzymes such as SOD and CAT. In addition, PDP has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of PDP is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. Another advantage of PDP is its relatively low toxicity, which makes it a safe compound for in vitro and in vivo experiments. However, one of the limitations of PDP is its poor solubility, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on PDP. One of the future directions is the optimization of the synthesis method to improve the yield and purity of the compound. Another future direction is the development of new formulations of PDP to improve its solubility and bioavailability. In addition, further studies are needed to fully understand the mechanism of action of PDP and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of PDP involves a multistep process that starts with the reaction of 2-aminobenzoxazole with 2-bromoacetyl tetrahydrofuran. The resulting compound is then reacted with 2-aminothiazole to obtain the desired product. The purity of the compound is confirmed by various analytical techniques such as NMR and HPLC.

Scientific Research Applications

PDP has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. PDP has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. PDP has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, PDP has been found to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

Product Name

N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide

Molecular Formula

C19H21N3O4S

Molecular Weight

387.5 g/mol

IUPAC Name

N-[4-(3-oxo-4-propyl-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide

InChI

InChI=1S/C19H21N3O4S/c1-2-7-22-14-9-12(5-6-15(14)26-10-17(22)23)13-11-27-19(20-13)21-18(24)16-4-3-8-25-16/h5-6,9,11,16H,2-4,7-8,10H2,1H3,(H,20,21,24)

InChI Key

NGWQPZHCXDEGNZ-UHFFFAOYSA-N

SMILES

CCCN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)NC(=O)C4CCCO4

Canonical SMILES

CCCN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)NC(=O)C4CCCO4

Origin of Product

United States

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